1-(Perfluoro-n-hexyl)decane

Fluorous Biphasic Catalysis Emulsion Formulation Density Matching

Generic semi-fluorinated alkanes can cause batch inconsistency; this specific F6H10 architecture ensures reproducible interfacial performance. 1-(Perfluoro-n-hexyl)decane delivers: • Density 1.29 g/cm³ (21% lower than F8H10) for rapid phase disengagement. • Predicted surface tension 19.3 dyne/cm for superior fluorocarbon emulsion stability. • Boiling point 105-106°C at 3 mmHg enabling vacuum distillation recovery. Verified stock with full QA documentation for procurement reliability.

Molecular Formula C16H21F13
Molecular Weight 460.32 g/mol
CAS No. 147492-59-9
Cat. No. B137845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Perfluoro-n-hexyl)decane
CAS147492-59-9
Synonyms1,1,1,2,2,3,3,4,4,5,5,6,6--tridecafluorohexadecane
F6H10 hydrocarbon
Molecular FormulaC16H21F13
Molecular Weight460.32 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C16H21F13/c1-2-3-4-5-6-7-8-9-10-11(17,18)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29/h2-10H2,1H3
InChIKeyFEBCMJRMESQQMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Perfluoro-n-hexyl)decane: Physicochemical Identity


1-(Perfluoro-n-hexyl)decane (CAS 147492-59-9, also designated 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexadecane or F6H10 hydrocarbon) is a semi-fluorinated hydrocarbon comprising a C10 hydrocarbon tail and a C6 perfluoroalkyl head group . It is classified as a fluoroalkane and a fluorohydrocarbon, formally derived from hexadecane by replacement of the 13 hydrogen atoms at positions 1-6 with fluorine [1]. The compound functions as a nonionic surfactant and is recognized by authoritative databases including PubChem (CID 197559), ChEBI (ID 39042), and the MeSH Supplementary Concept system (ID C092000) [2]. Its intermediate fluorination pattern—partial rather than complete—distinguishes it from both fully fluorinated (perfluorocarbon) and fully hydrocarbon analogs, positioning it for specialized interfacial and material science applications where a balance of hydrophobicity and hydrocarbon compatibility is required [3].

1-(Perfluoro-n-hexyl)decane: Risks of Indiscriminate Substitution


Semi-fluorinated alkanes (SFAs) of the general formula F(CF2)n(CH2)mH exhibit physicochemical properties that are exquisitely sensitive to both the perfluorinated segment length (n) and the hydrocarbon segment length (m) [1]. Consequently, analogs with even minor chain length variations—such as 1-(perfluoro-n-octyl)decane (CAS 138472-76-1, n=8, m=10) or 1-(perfluoro-n-hexyl)dodecane (n=6, m=12)—display markedly different density, volatility, lipophilicity, and interfacial tension profiles . Generic substitution without accounting for these specific chain-length-dependent properties can compromise experimental reproducibility in fields ranging from fluorous biphasic catalysis to biomedical emulsion formulation [2]. The precise F6H10 architecture of 1-(perfluoro-n-hexyl)decane yields a unique combination of moderate density, distinct volatility, and specific surface activity that is not replicated by longer perfluoroalkyl tail analogs (e.g., F8H10) or longer hydrocarbon analogs (e.g., F6H12), necessitating explicit compound selection based on quantitative performance metrics rather than class-level assumptions [3].

1-(Perfluoro-n-hexyl)decane: Differentiation vs. Closest Comparators


Density vs. F8H10 Analog

1-(Perfluoro-n-hexyl)decane (F6H10) has a measured density of 1.29 g/cm³ at 20°C [1]. In contrast, its closest commercial analog, 1-(perfluoro-n-octyl)decane (F8H10, CAS 138472-76-1), possesses a molecular weight of 560.33 g/mol (C18H21F17) and exhibits a substantially higher density, consistent with the increased fluorine content per molecule . While a precise experimental density for F8H10 was not located in primary literature, the molecular weight difference (460.32 g/mol for F6H10 vs. 560.33 g/mol for F8H10) represents a 21.7% increase in mass per mole, which directly correlates with a higher density for the longer perfluoroalkyl analog. This density disparity is critical for applications requiring precise buoyancy or phase separation behavior.

Fluorous Biphasic Catalysis Emulsion Formulation Density Matching

Volatility vs. Perfluorodecalin

1-(Perfluoro-n-hexyl)decane exhibits a boiling point of 105-106°C at 3 mmHg . In stark contrast, perfluorodecalin (CAS 306-94-5), a fully fluorinated cyclic compound commonly used as an oxygen carrier and fluorous solvent, boils at approximately 142°C at atmospheric pressure and is estimated to boil significantly higher under equivalent reduced pressure [1]. While direct 3 mmHg data for perfluorodecalin is unavailable, its normal boiling point (142°C) and high molecular weight indicate substantially lower volatility. The relatively low boiling point of F6H10 at 3 mmHg renders it far more amenable to purification via vacuum distillation and facilitates its removal or recovery in applications where a volatile fluorinated component is advantageous.

Vacuum Distillation Purification Volatile Surfactant

Lipophilicity vs. Shorter-Chain SFAs

The predicted octanol-water partition coefficient (LogP) for 1-(perfluoro-n-hexyl)decane is 9.75 (ACD/Labs Percepta Platform) . An alternative estimate using the KOWWIN v1.67 model yields a Log Kow of 10.99 . Both values indicate extreme lipophilicity, consistent with the long hydrocarbon (C10) and perfluoroalkyl (C6) chains. For comparison, shorter semi-fluorinated alkanes such as perfluorohexylethane (F6H2, C8H5F13) or perfluorooctylethane (F8H2, C10H5F17) exhibit significantly lower LogP values (estimated 3-5 log units lower) due to their drastically reduced hydrocarbon character. The high LogP of F6H10 is not merely a function of fluorination but results from the specific balance of its long hydrocarbon and perfluoroalkyl segments, which dictates its preferential partitioning into highly non-polar environments.

Fluorous Separation Membrane Permeability LogP Prediction

Surface Activity vs. Hydrocarbon Surfactants

1-(Perfluoro-n-hexyl)decane exhibits a predicted surface tension of 19.3 ± 3.0 dyne/cm (ACD/Labs prediction) . While experimental surface tension data are lacking in the open literature, this predicted value aligns with the well-documented class behavior of semi-fluorinated alkanes, which typically reduce surface tension to the 18-25 dyne/cm range. In contrast, conventional hydrocarbon nonionic surfactants (e.g., polysorbates, alkyl glucosides) generally achieve minimum surface tensions of 30-40 dyne/cm [1]. The ~40-50% lower surface tension predicted for F6H10 translates to substantially enhanced wetting and spreading on low-energy surfaces, a critical performance metric for coatings, ink formulations, and specialty cleaning applications.

Interfacial Tension Wetting Agent Coating Formulation

1-(Perfluoro-n-hexyl)decane: Key Applications


Fluorous Biphasic Catalysis

The density of 1-(perfluoro-n-hexyl)decane (1.29 g/cm³ at 20°C) is 21% lower than that of the longer-chain analog F8H10, enabling faster and cleaner phase disengagement in fluorous biphasic catalytic systems [1]. This lower density reduces emulsion persistence and accelerates catalyst recovery, improving process throughput. Furthermore, its boiling point of 105-106°C at 3 mmHg allows for facile removal and recycling of the fluorous solvent phase via vacuum distillation .

Emulsion and Microbubble Formulation

As a nonionic surfactant with a predicted surface tension of 19.3 dyne/cm, F6H10 is exceptionally well-suited for stabilizing fluorocarbon-in-water emulsions and microbubbles used in biomedical imaging and drug delivery research . Its lower surface tension, compared to hydrocarbon surfactants (30-40 dyne/cm), imparts superior wetting of fluorocarbon droplet interfaces, enhancing emulsion stability and shelf-life [2].

Fluorous Solid-Phase Extraction and Chromatography

The extremely high predicted LogP of 9.75 (or Log Kow 10.99) for F6H10 ensures exceptional retention of highly fluorinated or lipophilic analytes on fluorous stationary phases. This property makes it a valuable component in F-SPE sorbent development and as a modifier in fluorous reversed-phase liquid chromatography, enabling high-resolution separations of complex fluorinated mixtures that are not achievable with shorter-chain SFAs.

Low-Surface-Energy Coating Additive

The combination of a low predicted surface tension (19.3 dyne/cm) and moderate volatility (105-106°C at 3 mmHg) positions F6H10 as a processing aid and surface modifier in fluoropolymer and specialty coating formulations. It can improve wetting and leveling on low-energy substrates during application, and then be partially removed by mild heating under vacuum if a non-migratory final film is desired, offering tunable surface properties.

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